molecular formula C19H18N4 B11947725 N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine CAS No. 56133-54-1

N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine

Cat. No.: B11947725
CAS No.: 56133-54-1
M. Wt: 302.4 g/mol
InChI Key: GEWVPFPUUZSDFJ-UHFFFAOYSA-N
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Description

N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine is a complex organic compound with a unique structure that includes cyanoethyl groups and a phenylimino group attached to a toluidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine typically involves the reaction of alpha-phenylimino-P-toluidine with acrylonitrile in the presence of a catalyst. The reaction conditions often include:

    Temperature: 20-70°C

    Catalyst: Strongly acidic cation exchange resin or glycol ether

    Reaction Time: 5-30 minutes

The use of a cation exchange resin as a catalyst not only eliminates the need for distillation for purification but also improves the yield significantly .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize environmental impact and reduce costs by recycling catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines .

Scientific Research Applications

N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanoethyl groups can participate in nucleophilic and electrophilic reactions, while the phenylimino group can engage in aromatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-cyanoethyl)formamide
  • N,N-Bis(2-cyanoethyl)-2-hydroxyethylamine
  • N,N-Bis(2-cyanoethyl)-N’-hexylthiourea

Uniqueness

N,N-Bis(2-cyanoethyl)-alpha-phenylimino-P-toluidine is unique due to its specific combination of cyanoethyl and phenylimino groups attached to a toluidine backbone.

Properties

CAS No.

56133-54-1

Molecular Formula

C19H18N4

Molecular Weight

302.4 g/mol

IUPAC Name

3-[N-(2-cyanoethyl)-4-(phenyliminomethyl)anilino]propanenitrile

InChI

InChI=1S/C19H18N4/c20-12-4-14-23(15-5-13-21)19-10-8-17(9-11-19)16-22-18-6-2-1-3-7-18/h1-3,6-11,16H,4-5,14-15H2

InChI Key

GEWVPFPUUZSDFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(CCC#N)CCC#N

Origin of Product

United States

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